

Application Note: Determination of Strong Base Concentration Using Hydrochloric Acid Titration

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Compound of Interest

Compound Name: Hydrochloric Acid

Cat. No.: B6355476

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Introduction

Acid-base titration is a fundamental analytical technique used to determine the concentration of an unknown acidic or basic solution by reacting it with a solution of known concentration.[1][2] The titration of a strong base with a strong acid, such as **hydrochloric acid** (HCl), is a straightforward and precise method widely employed in research, quality control, and pharmaceutical development.[2][3][4] This process relies on the neutralization reaction between hydrogen ions (H⁺) from the strong acid and hydroxide ions (OH⁻) from the strong base to form water and a salt.[4][5] The reaction between **hydrochloric acid** and sodium hydroxide (NaOH), a common strong base, is represented by the equation:



The point at which the moles of acid equal the moles of base is known as the equivalence point.[1][8] For a strong acid-strong base titration, the equivalence point occurs at a neutral pH of 7.0 (at 25°C).[1][4][5][8] The endpoint of the titration, which is a close approximation of the equivalence point, is visually detected by the color change of an indicator or instrumentally by a pH meter.[6][9]

Applications in Research and Drug Development

In the pharmaceutical industry, acid-base titrations are crucial for:

- Purity Analysis: Determining the purity of active pharmaceutical ingredients (APIs) and raw materials.[\[10\]](#)
- Quality Control: Ensuring that the concentration of acidic or basic components in final products meets specifications.[\[2\]](#)[\[10\]](#)
- Assay of Formulations: Quantifying the amount of an active ingredient in a drug formulation, such as acetylsalicylic acid in aspirin.[\[10\]](#)
- Drug Development: In pre-formulation studies and to understand reaction kinetics.[\[11\]](#)

Experimental Protocols

Protocol 1: Potentiometric Titration of a Strong Base with HCl

This protocol describes the determination of the concentration of a sodium hydroxide (NaOH) solution using a standardized solution of **hydrochloric acid** (HCl) and a pH meter for endpoint detection.

Objective: To accurately determine the molar concentration of an unknown strong base solution.

Materials and Reagents:

- Standardized 0.1 M **Hydrochloric Acid** (HCl) solution
- Sodium Hydroxide (NaOH) solution of unknown concentration
- Deionized/Distilled Water
- 50 mL Burette
- 25 mL Volumetric Pipette
- 250 mL Beaker or Erlenmeyer Flask
- pH Meter with a glass electrode, calibrated

- Magnetic Stirrer and Stir Bar

Procedure:

- Burette Preparation: Rinse a clean 50 mL burette twice with small portions (~5 mL) of the 0.1 M HCl standard solution, ensuring the inner walls and tip are coated. Discard the rinse solution.
- Fill the burette with the 0.1 M HCl solution, making sure the tip is free of air bubbles. Record the initial volume to two decimal places.[\[12\]](#)
- Analyte Preparation: Using a 25 mL volumetric pipette, transfer 25.00 mL of the unknown NaOH solution into a 250 mL beaker.[\[12\]](#)[\[13\]](#)
- Add approximately 70-100 mL of deionized water to the beaker to ensure the pH electrode is sufficiently submerged.[\[7\]](#)[\[14\]](#)
- Place a magnetic stir bar into the beaker and place it on a magnetic stirrer.
- Titration Setup: Suspend the calibrated pH electrode in the NaOH solution, ensuring the tip does not contact the stir bar.[\[13\]](#)
- Begin stirring at a moderate, constant speed. Record the initial pH of the NaOH solution.
- Titration: Add the HCl titrant from the burette in small increments (e.g., 1-2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
- As the pH approaches 7, reduce the increment volume (e.g., 0.1 mL or drop-wise) to accurately identify the steep change in pH around the equivalence point.[\[15\]](#)
- Continue adding titrant past the equivalence point until the pH begins to level off in the acidic region.
- Endpoint Determination: The equivalence point is the midpoint of the steepest vertical portion of the titration curve (pH vs. volume of HCl added).[\[9\]](#)[\[15\]](#) This can also be determined by finding the maximum of the first derivative of the titration curve.

- Replicates: Repeat the titration at least two more times for precision and accuracy.

Calculations: The concentration of the NaOH solution is calculated using the following stoichiometric relationship at the equivalence point:

$$M_{\text{acid}} \times V_{\text{acid}} = M_{\text{base}} \times V_{\text{base}}$$

Where:

- M_{acid} = Molarity of the HCl solution (mol/L)
- V_{acid} = Volume of HCl solution used to reach the equivalence point (L)
- M_{base} = Molarity of the NaOH solution (mol/L)
- V_{base} = Initial volume of the NaOH solution (L)^[1]

Protocol 2: Titration Using a Colorimetric Indicator

This protocol is a faster, alternative method using a chemical indicator for endpoint determination.

Objective: To rapidly determine the concentration of an unknown strong base solution.

Materials and Reagents:

- Same as Protocol 1, excluding the pH meter.
- Phenolphthalein or Bromothymol Blue indicator solution.

Procedure:

- Setup: Prepare the burette with 0.1 M HCl and the analyte flask with 25.00 mL of unknown NaOH solution as described in Protocol 1 (steps 1-4).
- Indicator Addition: Add 2-3 drops of a suitable indicator to the NaOH solution in the flask.^[6]
^[7] Phenolphthalein (colorless in acid, pink in base) or Bromothymol Blue (yellow in acid, blue in base) are excellent choices.^{[15][16]}

- Place a white tile or paper under the flask to make the color change more visible.[\[12\]](#)
- Titration: Slowly add the HCl from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[\[6\]](#)[\[12\]](#)
- Endpoint Detection: Continue adding HCl drop-by-drop near the endpoint until a single drop causes a persistent color change.[\[16\]](#) For phenolphthalein, the endpoint is the first instance of the pink color disappearing to a colorless solution that persists for at least 30 seconds.[\[17\]](#)
- Record the final burette volume.
- Replicates: Repeat the titration until at least three concordant results (volumes that agree within ± 0.1 mL) are obtained.

Data Presentation

Table 1: Titration of Unknown NaOH with 0.1000 M HCl

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of HCl Added (mL)	Calculated NaOH Molarity (M)
1	0.10	24.60	24.50	0.0980
2	0.25	24.80	24.55	0.0982
3	0.15	24.72	24.57	0.0983

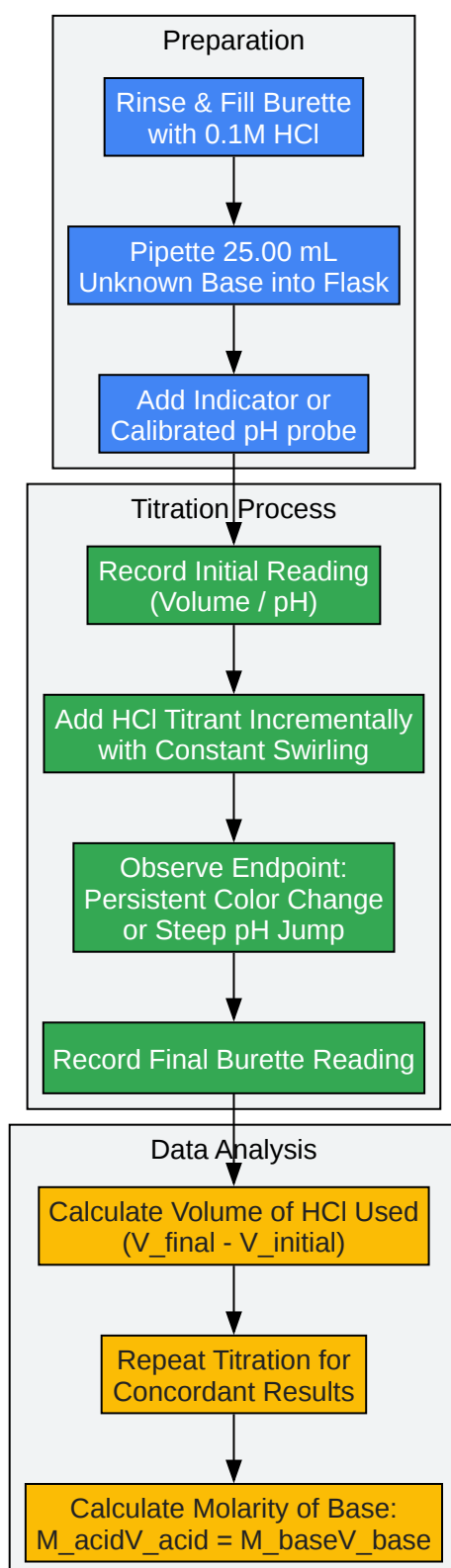
| Average | | | 24.54 | 0.0982 |

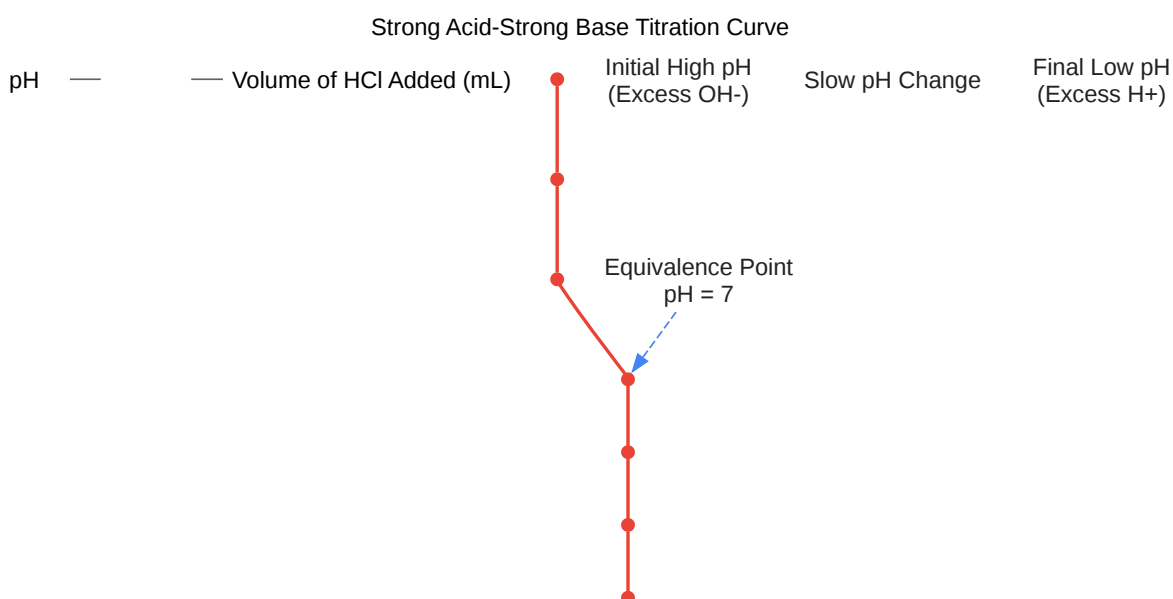
Table 2: Typical pH Values in a Strong Acid-Strong Base Titration (0.1 M NaOH vs. 0.1 M HCl)

Stage of Titration	Volume of HCl Added (mL) to 25 mL NaOH	Typical pH
Initial Point	0.0	13.0
Before Equivalence Point	24.5	11.0
At Equivalence Point	25.0	7.0
After Equivalence Point	25.5	3.0

| Excess Acid | 30.0 | 2.0 |

Visualizations





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